Product packaging for Terephthalic dihydrazide(Cat. No.:CAS No. 136-64-1)

Terephthalic dihydrazide

Cat. No.: B089779
CAS No.: 136-64-1
M. Wt: 194.19 g/mol
InChI Key: ALHNLFMSAXZKRC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

Terephthalic dihydrazide is known by several names in scientific literature, with its systematic IUPAC name being benzene-1,4-dicarbohydrazide. ontosight.ainih.gov It is also commonly referred to as terephthalic acid dihydrazide, terephthalohydrazide, and terephthaloyl dihydrazide. nih.govnist.gov The compound's identity is definitively established by its CAS Registry Number, 136-64-1. nist.govcas.org

The molecule possesses a symmetrical structure with the chemical formula C₈H₁₀N₄O₂. evitachem.comnist.gov This structure consists of a central terephthalate (B1205515) core with two hydrazide (-CONHNH₂) functional groups attached at opposite ends. journalijcar.orgevitachem.com This bifunctionality is key to its utility in chemical synthesis.

Physically, it is a white crystalline solid. ontosight.ai While its reported melting point varies, with some sources indicating a range of 180-182°C and others stating it is above 300°C, its high thermal stability is a consistently noted characteristic. ontosight.aievitachem.comcas.org It exhibits low solubility in cold water and nonpolar solvents but is soluble in hot water and polar organic solvents such as ethanol (B145695) and dimethylformamide (DMF). ontosight.aievitachem.com

Table 1: Physicochemical Properties of this compound

Historical Context of this compound Research

The traditional synthesis of this compound involves the condensation reaction between terephthalic acid or its ester derivatives, like dimethyl terephthalate, and hydrazine (B178648) hydrate (B1144303). ontosight.aiinderscienceonline.com This straightforward method has been a staple for producing the compound for various early applications. Historically, its primary use was as a monomer in polymer chemistry and as a precursor in the synthesis of dyes and pigments. ontosight.aiinderscienceonline.comresearchgate.net

A significant evolution in the compound's research history is the development of synthesis routes utilizing post-consumer waste. Academic studies have demonstrated the successful aminolysis of polyethylene (B3416737) terephthalate (PET) waste with hydrazine monohydrate to yield this compound. derpharmachemica.comresearchgate.net This approach positions the compound within the principles of green chemistry, transforming a ubiquitous plastic pollutant into a valuable chemical feedstock. derpharmachemica.com This shift from conventional synthesis to upcycling methods reflects a broader trend in chemical research towards sustainability and a circular economy. Research has also explored its use as a latent curing agent for epoxy resins, particularly when derived from PET waste, highlighting its potential in developing more sustainable industrial materials. researchgate.net

Significance in Contemporary Chemical Science

The importance of this compound in modern chemical science is multifaceted, driven by its versatile reactivity and structural properties. Its bifunctional nature makes it an ideal building block for creating complex macromolecular structures and functional materials.

A primary area of its contemporary significance remains in polymer science . It is used as a monomer to synthesize polymers like polyamides and polyhydrazides, which can exhibit enhanced thermal stability and mechanical strength. ontosight.ai Furthermore, it has been researched as an effective α-nucleating agent for polymers such as isotactic polypropylene (B1209903) (iPP), where its presence can lead to a finer crystalline structure and improved mechanical properties, including increased tensile modulus. researcher.life

In the field of materials chemistry , this compound is a crucial linker for the bottom-up synthesis of porous crystalline materials. It is used to construct Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researcher.lifetcichemicals.com Hydrazone-type COFs, synthesized from this compound and aldehyde linkers, are noted for their chemical stability and the potential for post-synthetic modification. tcichemicals.comresearchgate.net These materials are investigated for applications in molecular storage, separation, and catalysis. tcichemicals.com

The compound is also a key precursor in the synthesis of a wide array of heterocyclic compounds . inderscienceonline.comresearchgate.net Research has demonstrated its use in creating derivatives with significant biological potential. For instance, novel analogues and Schiff bases derived from this compound have been synthesized and evaluated for a range of activities, including as dual inhibitors of urease and glycation, processes implicated in various pathological conditions. nih.govrsc.orgrsc.org Other studies have focused on the antimicrobial and antifungal properties of its derivatives. evitachem.comderpharmachemica.com

Furthermore, its utility extends to environmental applications . Coordination polymers synthesized using terephthalic acid have shown potential as photocatalysts for the degradation of persistent organic pollutants, such as ibuprofen, in water under both solar and artificial light. nih.gov

Table 2: Selected Research Applications of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B089779 Terephthalic dihydrazide CAS No. 136-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarbohydrazide
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InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALHNLFMSAXZKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00159623
Record name Terephthalohydrazide
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Molecular Weight

194.19 g/mol
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CAS No.

136-64-1
Record name Terephthalic dihydrazide
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Record name Terephthalohydrazide
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Synthetic Methodologies and Green Chemistry Approaches

Conventional Synthetic Routes to Terephthalic Dihydrazide

Traditional synthesis of this compound primarily relies on two well-established chemical reactions involving terephthalic acid or its derivatives and hydrazine (B178648).

Condensation Reactions of Terephthalic Acid and Hydrazine

One of the primary methods for synthesizing this compound is through the direct condensation reaction of terephthalic acid with hydrazine. ontosight.ai This process typically involves heating the two reactants, often in the presence of a solvent. The reaction can also proceed through a two-step process where terephthalic acid is first esterified, for example, with ethanol (B145695) in the presence of concentrated sulfuric acid to form diethyl terephthalate (B1205515). This ester is then reacted with hydrazine hydrate (B1144303) under reflux conditions to yield this compound as a crystalline solid.

Aminolysis of Dimethyl Terephthalate with Hydrazine Hydrate

A widely used and efficient method for producing this compound is the aminolysis of dimethyl terephthalate (DMT) with hydrazine hydrate. longdom.orglongdom.orgevitachem.com In this reaction, DMT is refluxed with hydrazine hydrate, typically in a solvent like methanol (B129727) or benzene (B151609), for several hours. longdom.orglongdom.orggoogle.com The resulting this compound precipitates from the solution upon cooling and can be purified by recrystallization from solvents such as ethanol or hot water. longdom.orglongdom.orggoogle.com This method is known for its relatively high yields, often around 80%. longdom.orglongdom.org

A specific example of this synthesis involves dissolving dimethyl terephthalate in benzene and adding hydrazine hydrate, followed by refluxing the mixture for an extended period. google.com After the reaction, the product is collected, washed, and recrystallized to obtain purified this compound. google.com

Sustainable and Recycled-Content Synthesis of this compound

In response to growing environmental concerns and the need for a circular economy, significant research has focused on developing sustainable methods for synthesizing this compound, particularly from plastic waste.

Aminolytic Depolymerization of Polyethylene (B3416737) Terephthalate (PET) Waste

A prominent green chemistry approach involves the aminolytic depolymerization of polyethylene terephthalate (PET) waste using hydrazine. evitachem.commdpi.comnih.gov This chemical recycling process breaks down the polymer chains of PET into its constituent monomer, this compound, and ethylene (B1197577) glycol as a by-product. jksus.org This method not only provides a valuable chemical from a low-cost waste source but also helps in mitigating plastic pollution. evitachem.comresearcher.lifenih.gov The reaction proceeds through a nucleophilic attack by the amine groups of hydrazine on the ester linkages of the PET polymer. jksus.org

The efficiency of PET aminolysis is influenced by several factors, including reaction time, temperature, and the ratio of reactants. Studies have shown that the reaction can be carried out under various conditions, from ambient temperature and pressure over several days to elevated temperatures to accelerate the process. jksus.orgresearchgate.net For instance, one study achieved a high yield of 84% in 3 hours at a relatively low temperature of 65°C. researchgate.net Another approach using microwave irradiation has been shown to significantly reduce the reaction time to a matter of minutes, achieving yields between 74% and 86%, compared to 40-60% with conventional heating over 6 hours. rsc.org Optimization of these conditions is crucial for the economic feasibility of industrial-scale PET recycling. mdpi.com

Table 1: Comparison of Reaction Conditions for PET Aminolysis to this compound
MethodTemperatureTimeYieldReference
Ambient Temperature and PressureAmbient24 hoursNot specified jksus.org
Conventional Heating65°C3 hours84% researchgate.net
Conventional HeatingNot specified6 hours40-60% rsc.org
Microwave IrradiationNot specifiedMinutes74-86% rsc.org
Microwave Irradiation (Catalyzed)Not specified10 minutes86% researchgate.net
Characterization of PET-Derived this compound

The successful synthesis of this compound (TDH) from the aminolytic degradation of polyethylene terephthalate (PET) waste is confirmed through a suite of analytical techniques. These methods provide structural confirmation and assess the purity of the final product. Key characterization techniques include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). derpharmachemica.comderpharmachemica.com

Spectroscopic Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized TDH. The spectrum of TDH shows characteristic absorption bands that confirm the conversion from PET. Key peaks include N-H stretching vibrations, C=O (amide I) stretching, and N-H bending (amide II) vibrations. The disappearance of PET's characteristic ester C-O stretch and the appearance of amide-related peaks signify a successful reaction. derpharmachemica.comjksus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed for detailed structural elucidation. researchgate.net In the ¹H-NMR spectrum of TDH, dissolved in a solvent like DMSO-d6, the aromatic protons of the benzene ring typically appear as a singlet, while the amine (-NH) and hydrazide (-NH₂) protons appear as distinct signals. derpharmachemica.com ¹³C-NMR spectroscopy further confirms the structure by showing characteristic peaks for the carbonyl carbon and the aromatic carbons. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of TDH in a solvent like dimethyl sulfoxide (B87167) (DMSO) typically shows a strong absorption band around 232-240 nm, which is indicative of the carbonyl group within the aromatic hydrazide structure. derpharmachemica.com

Thermal and Morphological Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Thermal analysis provides information on the melting point, thermal stability, and decomposition profile of the synthesized TDH. derpharmachemica.comderpharmachemica.com DSC analysis shows a sharp endothermic peak corresponding to the melting point of the crystalline TDH. TGA demonstrates the temperature at which the compound begins to degrade, indicating its thermal stability. derpharmachemica.comresearchgate.net

X-Ray Powder Diffractometry (XRD): XRD analysis is used to investigate the crystalline structure of the synthesized TDH powder. researchgate.net

Scanning Electron Microscopy (SEM): SEM is utilized to study the surface morphology of the PET flakes before and after the degradation process, as well as the morphology of the resulting TDH product. jksus.orgresearchgate.net

The collective data from these characterization methods provide conclusive evidence for the chemical structure and purity of the this compound obtained from PET waste recycling. derpharmachemica.comresearchgate.net

Analytical TechniqueObserved Characteristics for PET-Derived TDHReference
FTIR SpectroscopyPresence of N-H, C=O (Amide I), and N-H bend (Amide II) peaks. Absence of PET's ester C-O peak. derpharmachemica.comjksus.org
¹H-NMR Spectroscopy (in DMSO-d6)Signals for aromatic protons, amine (-NH) protons, and hydrazide (-NH₂) protons. derpharmachemica.comresearchgate.net
¹³C-NMR SpectroscopyCharacteristic signals for carbonyl carbons and aromatic carbons. researchgate.net
UV-Visible Spectroscopy (in DMSO)Strong absorption peak typically observed around 232-240 nm. derpharmachemica.com
Thermal Analysis (DSC/TGA)Shows a distinct melting point and thermal decomposition temperature, confirming thermal stability. derpharmachemica.comderpharmachemica.com
X-Ray Diffractometry (XRD)Provides data on the crystalline nature of the TDH powder. researchgate.net

Environmental Impact and Sustainability Metrics of Synthetic Pathways

The upcycling of waste PET into valuable chemicals like this compound is a cornerstone of creating a circular economy for plastics. nih.gov Assessing the environmental impact and sustainability of the synthetic pathways is crucial for determining their viability. This involves evaluating factors such as energy consumption, waste generation, and the use of hazardous materials, often quantified using green chemistry metrics. mdpi.comrsc.org

The conversion of PET to TDH via aminolysis with hydrazine monohydrate offers a promising route from a sustainability perspective, as it transforms a problematic waste stream into a useful chemical precursor. derpharmachemica.comcnrs.fr Compared to producing the same chemicals from fossil fuels, PET upcycling can lead to significant reductions in greenhouse gas (GHG) emissions and energy usage. nih.goveurekalert.org For instance, recycling PET can lower GHG emissions by as much as 1.5 tons of CO₂ equivalent per ton of recycled PET. nih.gov

Key sustainability metrics for evaluating these processes include:

Environmental Factor (E-Factor): This metric quantifies the amount of waste produced per unit of product. Pathways with lower E-Factors are considered more environmentally friendly. Neutral hydrolysis of PET, a related upcycling process, has demonstrated E-Factor values comparable to those of bulk chemical production. mdpi.com

Energy and Environmental Impact (EEI): This metric assesses the environmental and economic impacts associated with the energy required for the process. mdpi.com Optimizing reaction conditions, such as using a catalyst to lower the reaction temperature and shorten the time, can significantly improve the EEI. researchgate.net For example, using sodium carbonate as a catalyst in the synthesis of TDH from PET allows for high yields (84%) at a relatively low temperature of 65°C in just 3 hours. researchgate.net

Life Cycle Assessment (LCA): A comprehensive LCA evaluates the environmental impact of a product or process from raw material extraction to end-of-life. Studies on PET upcycling strategies have shown that they can reduce non-renewable energy use by over 70% and global warming potential by over 40% compared to virgin plastic production. eurekalert.org

By focusing on catalyst optimization, using safer solvents, and lowering energy inputs, the synthesis of TDH from PET can be aligned with the principles of green chemistry, offering a more sustainable alternative to conventional production methods and landfilling. researchgate.netrsc.org

Synthetic Pathway AspectSustainability ImprovementKey Metric/FindingReference
CatalysisUse of non-toxic catalysts like sodium carbonate reduces reaction temperature and time.Achieved 84% yield at 65°C in 3 hours. researchgate.net
Waste ValorizationConverts post-consumer PET plastic waste into a high-value chemical.Contributes to a circular economy and reduces plastic pollution. nih.gov
Energy ConsumptionOptimized processes consume significantly less energy than production from fossil fuels.Potential for >70% reduction in non-renewable energy use. eurekalert.org
Greenhouse Gas EmissionsUpcycling PET avoids emissions associated with virgin plastic manufacturing and waste incineration.Potential for >40% reduction in global warming potential. eurekalert.org
Waste GenerationProcesses are being optimized to minimize waste production.Environmental Factor (E-Factor) values are comparable to bulk chemical manufacturing. mdpi.com

Emerging Synthetic Strategies for this compound Analogues

This compound serves as a versatile building block for the synthesis of a wide range of analogues and derivatives with potential applications in materials science and pharmaceuticals. jksus.orgresearcher.life Emerging synthetic strategies focus on modifying the core TDH structure to create new molecules with tailored properties. These strategies typically involve reactions at the terminal amine groups of the dihydrazide.

Common synthetic transformations include:

Synthesis of Schiff Bases (Hydrazones): One of the most prevalent strategies involves the condensation reaction between TDH and various substituted aromatic aldehydes. rsc.orgrsc.org This reaction, often catalyzed by a few drops of acid (e.g., ethanoic acid) and carried out in a solvent like ethanol under reflux, yields N,N'-bis-substituted-terephthalohydrazides, a class of Schiff bases. rsc.orgnih.gov The properties of the resulting analogues can be tuned by changing the substituents on the aromatic aldehyde. nih.gov

Synthesis of Oxadiazole Derivatives: TDH is a key precursor for synthesizing compounds containing the 1,3,4-oxadiazole (B1194373) ring. jksus.org This is typically achieved through a two-step process where TDH is first reacted with a substituted benzoic acid to form an intermediate, which then undergoes cyclodehydration, often in the presence of a dehydrating agent like polyphosphoric acid, to form the bis-oxadiazole derivative. jksus.orggrowingscience.com

Synthesis of Polymeric Materials: TDH can be used as a monomer in polycondensation reactions. For example, it can be reacted with other monomers, such as 1,3,5-tris-(4-formyl-phenyl)triazine, through a Schiff base reaction to create imine- or hydrazone-linked polymers with specific network structures. rsc.org

These emerging strategies demonstrate the utility of TDH, derived from PET waste, as a platform chemical for creating more complex and valuable molecules. jksus.orgresearcher.life The synthesis of these analogues allows researchers to explore new chemical spaces and develop materials with novel functionalities. rsc.orgresearchgate.net

Analogue TypeGeneral Synthetic StrategyReactants with TDHReference
Schiff Bases (Hydrazones)Acid-catalyzed condensation reaction.Substituted aromatic aldehydes (e.g., 2-chlorobenzaldehyde, 4-hydroxybenzaldehyde). jksus.orgrsc.orgrsc.org
1,3,4-Oxadiazole DerivativesReaction with a carboxylic acid followed by cyclodehydration.Substituted benzoic acids (e.g., 2-chlorobenzoic acid, 4-hydroxybenzoic acid). jksus.orggrowingscience.com
Imine/Hydrazone-linked PolymersPolycondensation via Schiff base formation.Multifunctional aldehydes (e.g., 1,3,5-tris-(4-formyl-phenyl)triazine). rsc.org
4-Thiazolidinone DerivativesMulti-step reaction sequences starting with TDH.Various reagents to build the thiazolidinone ring structure. semanticscholar.org

Derivatization and Functionalization of Terephthalic Dihydrazide

Formation of Heterocyclic Compounds from Terephthalic Dihydrazide

The dual hydrazide functionalities of this compound are key to its ability to form various heterocyclic rings through cyclization reactions. These reactions often involve condensation with appropriate reagents, followed by intramolecular cyclization to yield stable aromatic systems.

Synthesis of Oxadiazoles

A prominent application of this compound is in the synthesis of bis-1,3,4-oxadiazoles. These derivatives are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photoluminescent materials. worldscientific.com

A common synthetic route involves the condensation of this compound with two equivalents of an aromatic carboxylic acid. worldscientific.comworldscientific.com This reaction is typically followed by cyclodehydration to form the 1,3,4-oxadiazole (B1194373) rings. Various reagents can be employed to facilitate this dehydration, including phosphorus oxychloride, thionyl chloride, and propylphosphonic anhydride (B1165640) (T3P). worldscientific.com Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times. worldscientific.comworldscientific.com For instance, the reaction of this compound with aromatic carboxylic acids in the presence of silica-supported T3P under microwave irradiation provides a rapid and efficient one-pot synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl)benzenes. worldscientific.com

The general reaction scheme for the synthesis of bis-oxadiazoles from this compound is depicted below:

Step 1: Condensation: this compound reacts with two moles of an aromatic carboxylic acid to form a diacylhydrazine intermediate.

Step 2: Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of two water molecules to yield the final bis-1,3,4-oxadiazole derivative.

Reactant 1Reactant 2Reagent/ConditionsProductReference
This compoundAromatic carboxylic acidsSilica supported T3P, Microwave1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl)benzenes worldscientific.comworldscientific.com
This compound2-Chlorobenzoic acidDMSO, 175 °C1,4-bis[5-(2-chlorophenyl)-1,3,4 oxadiazole-2-yl]benzene jksus.org
This compound4-Hydroxybenzoic acidDMSO, 175 °C1,4-bis[5-(4-hydroxyphenyl)-1,3,4 oxadiazole-2-yl]benzene jksus.org

Synthesis of Triazoles

This compound is a valuable precursor for the synthesis of bis-1,2,4-triazoles. These heterocyclic compounds are known for a variety of applications. researchgate.netnih.gov

One synthetic pathway involves the reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a dithiocarbazinate salt. rdd.edu.iqanjs.edu.iq This intermediate is then treated with hydrazine (B178648) hydrate (B1144303), which leads to the cyclization and formation of the 1,2,4-triazole (B32235) ring, specifically yielding 1,4-bis(4-amino-3-mercapto-4H-1,2,4-triazol-5-yl)benzene. rdd.edu.iqgrafiati.com The amino and mercapto groups on the triazole rings can be further modified to create a diverse range of derivatives. rdd.edu.iq

Another approach involves the reaction of polyhydrazides, derived from this compound, with aniline (B41778) in polyphosphoric acid to form poly-1,2,4-triazoles. utwente.nl

Reactant 1Reactant 2Reagent/ConditionsProductReference
This compoundCarbon disulfide, Potassium hydroxide, Hydrazine hydrateEthanol (B145695), Reflux1,4-bis(4-amino-3-mercapto-4H-1,2,4-triazol-5-yl)benzene rdd.edu.iqgrafiati.com
Polyhydrazide (from this compound)AnilinePolyphosphoric acidPoly-1,2,4-triazoles utwente.nl

Synthesis of Thiadiazoles

The synthesis of bis-1,3,4-thiadiazoles from this compound has also been reported. researchgate.net These compounds are structurally related to oxadiazoles, with the oxygen atom in the five-membered ring replaced by a sulfur atom.

A common method for the synthesis of thiadiazoles involves the reaction of this compound with carbon disulfide. researchgate.net This reaction, typically carried out in a basic medium, leads to the formation of a dithiocarbazate intermediate which then cyclizes to form the thiadiazole ring. For example, the reaction of this compound with carbon disulfide in the presence of potassium hydroxide and subsequent treatment with hydrazine hydrate can lead to the formation of bis- worldscientific.comworldscientific.comCurrent time information in Bangalore, IN.triazolo[3,4-b]-1,3,4-thiadiazoles. researchgate.net

Synthesis of Hydrazones

This compound readily undergoes condensation reactions with aldehydes and ketones to form bis-hydrazones. researchgate.netresearchgate.netiugaza.edu.ps These reactions are typically carried out by heating the reactants in a suitable solvent such as ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net In some cases, a catalytic amount of acid, like acetic acid, is used. rsc.org

The resulting bis-hydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic compounds. iugaza.edu.ps For example, these hydrazones can be cyclized in the presence of acetic anhydride to yield bis-1,3,4-oxadiazoline derivatives. iugaza.edu.ps Furthermore, bis-hydrazones themselves can exhibit interesting properties and have been investigated for various applications. researchgate.net

Reactant 1Reactant 2ConditionsProductReference
This compoundAromatic aldehydesRefluxing in solventBis-hydrazones iugaza.edu.ps
This compoundPicolinaldehyde-Bis-hydrazone of this compound researchgate.net
This compoundBenzaldehyde derivativesEthanoic acid catalyst, RefluxThis compound analogues (hydrazones) rsc.org

Formation of Azodyes

This compound can be utilized as a precursor for the synthesis of bis-azo dyes. jscholaronline.orginderscienceonline.com Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).

The synthesis of bis-azo dyes from this compound typically involves a diazotization reaction followed by a coupling reaction. The dihydrazide is first converted to a bis-diazonium salt. This is achieved by treating the dihydrazide with a diazotizing agent, such as nitrosylsulfuric acid, at low temperatures. jscholaronline.org The resulting bis-diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to yield the final bis-azo dye. jscholaronline.org The choice of the coupling component determines the final color and properties of the dye.

Preparation of Schiff Bases and Related Ligands from this compound

This compound is a key starting material for the preparation of a wide range of Schiff bases. nih.govrsc.orglongdom.orglongdom.org Schiff bases, characterized by the azomethine (–C=N–) functional group, are formed through the condensation of a primary amine with a carbonyl compound. rsc.org In the case of this compound, its two primary amine-like hydrazide groups react with aldehydes or ketones to form bis-Schiff bases. longdom.orglongdom.org

The synthesis of these Schiff bases is generally straightforward, involving the reaction of this compound with two equivalents of an appropriate aldehyde or ketone in a suitable solvent, often with heating. rsc.orglongdom.orglongdom.org The products are often crystalline solids and can be purified by recrystallization.

These bis-Schiff bases derived from this compound are important ligands in coordination chemistry. The presence of multiple nitrogen and oxygen donor atoms allows them to form stable complexes with various metal ions. Macrocyclic Schiff base ligands have been synthesized by reacting this compound with dialdehydes, leading to the formation of large ring structures capable of encapsulating metal ions. longdom.orglongdom.orgresearchgate.net

Reactant 1Reactant 2ConditionsProductReference
This compound1,6-bis(2-formylphenyl)hexaneDMF, HCl catalyst, RefluxMacrocyclic Hydrazone Schiff base longdom.orglongdom.org
This compoundGlutaraldehydeDMFMacrocyclic Hydrazone Schiff base longdom.orglongdom.org
This compoundAromatic aldehydesEthanoic acid catalyst, RefluxSchiff base derivatives rsc.org

Introduction of Substituents for Targeted Properties (e.g., N,N'-Dicyclohexyl this compound)

The introduction of specific substituent groups onto the this compound (TDH) backbone is a strategic approach to tailor its chemical and physical properties for a wide range of applications. By modifying the core structure, researchers can enhance characteristics such as thermal stability, solubility, and biological activity, or impart entirely new functionalities like nucleating effects in polymers and sensing capabilities. This functionalization is typically achieved by reacting the hydrazide groups of TDH with various electrophilic reagents, leading to the formation of a diverse library of derivatives with precisely engineered properties.

The synthesis of these derivatives often involves condensation reactions with aldehydes, ketones, or acid chlorides. For instance, reacting this compound with different substituted aromatic aldehydes can yield a series of Schiff base derivatives. nih.gov This method allows for the systematic variation of the substituents on the aromatic rings, enabling the study of structure-activity relationships. nih.gov The resulting compounds, such as N,N'-bis(substituted-benzylidene)terephthalohydrazides, have been investigated for their potential as dual inhibitors of biological targets like urease and glycation. nih.govrsc.org The choice of substituent, ranging from simple hydroxyl or methoxy (B1213986) groups to more complex heterocyclic rings, can significantly influence the electronic and steric properties of the final molecule, thereby affecting its biological efficacy. rsc.org

Another key area of functionalization is the development of materials for polymer science. By introducing specific organic moieties, TDH derivatives can act as effective additives that modify the properties of polymers. A prime example is the synthesis of N,N'-Dicyclohexyl this compound, which has been developed as a nucleating agent for isotactic polypropylene (B1209903). bme.hu

Furthermore, the introduction of functional groups capable of metal ion coordination has led to the development of novel sensors. For example, a hydroxyl-functionalized covalent organic framework was designed using a derivative of this compound, 2,5-dihydroxy-terephthalic-dihydrazide, for the sensitive and selective detection of zinc ions. nih.gov This demonstrates how the strategic placement of substituents can create materials with advanced applications in environmental monitoring and analytical chemistry. nih.gov

The versatility of this compound as a scaffold is evident in the diverse properties exhibited by its derivatives. In the field of medicinal chemistry, a series of this compound analogues were synthesized and evaluated for their biological activities. rsc.org The study revealed that specific substitutions on the benzylidene moieties led to significant inhibitory effects against urease and glycation, processes implicated in various diseases. nih.govrsc.org The table below summarizes the inhibitory concentrations (IC₅₀) of selected derivatives, highlighting the impact of different substituents on their potency.

Inhibitory Activity of Selected this compound Derivatives rsc.org
CompoundSubstituent GroupUrease Inhibition IC₅₀ (μM)Anti-glycation Activity IC₅₀ (μM)
N,N'-bis(3-hydroxybenzylidene)terephthalohydrazide3-Hydroxy63.12 ± 0.2867.53 ± 0.46
N,N'-bis(4-hydroxybenzylidene)terephthalohydrazide4-Hydroxy65.71 ± 0.4068.06 ± 0.43
N,N'-bis(2,4-dihydroxybenzylidene)terephthalohydrazide2,4-Dihydroxy49.2 ± 0.4948.32 ± 0.42
N,N'-bis(3,4-dihydroxybenzylidene)terephthalohydrazide3,4-Dihydroxy51.45 ± 0.3954.36 ± 0.40

In the realm of materials science, the focus has been on how TDH derivatives can influence the bulk properties of polymers. The synthesis of N,N'-Dicyclohexyl this compound (DCTDH) and its incorporation into isotactic polypropylene (iPP) serves as a key example. bme.hu DCTDH acts as a non-soluble α-nucleating agent, meaning it provides sites for the initiation of crystal growth within the polymer matrix as it cools from a molten state. bme.hu This results in a finer crystalline structure, which in turn enhances the mechanical properties of the polypropylene. bme.hu Research has shown a clear correlation between the concentration of DCTDH and the mechanical performance of the resulting iPP, with an optimal concentration identified for maximizing stiffness, yield stress, and impact resistance simultaneously. bme.hu

Effect of N,N'-Dicyclohexyl this compound (DCTDH) on the Mechanical Properties of Isotactic Polypropylene (iPP) bme.hu
DCTDH Concentration (ppm)Tensile Modulus (MPa)Yield Stress (MPa)Charpy Impact Resistance (kJ/m²)
0 (Neat iPP)165034.53.5
100175035.54.0
300185036.54.5
500188036.84.2
1000190037.03.8

These examples underscore the principle of targeted functionalization. By introducing cyclohexyl groups, a nucleating property is imparted, which is beneficial for polymer processing. bme.hu Similarly, by incorporating hydroxyl-substituted aromatic rings, biological activity or ion-sensing capabilities can be achieved. rsc.orgnih.gov The ability to systematically modify the this compound structure opens up a vast chemical space for the design of new materials and molecules with tailored functionalities.

Coordination Chemistry of Terephthalic Dihydrazide and Its Metal Complexes

Ligand Properties of Terephthalic Dihydrazide

The coordination behavior of this compound is dictated by the electronic and structural characteristics of its hydrazide moieties. These groups contain multiple potential donor atoms, leading to diverse bonding possibilities with metal ions.

This compound exhibits significant chelating ability, readily forming stable complexes with various metal ions evitachem.comiosrjournals.org. Each hydrazide group can function as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen atom and the terminal amino nitrogen atom of the -NH2 group at.ua. This results in the formation of a stable five-membered chelate ring, a common feature in the coordination chemistry of hydrazides at.ua. The formation of these chelate rings enhances the thermodynamic stability of the resulting metal complexes. Hydrazides are known to form stable metal chelates, which can be the basis for properties such as antimicrobial activity iosrjournals.org.

The defining characteristic of this compound as a ligand is its ditopic nature . It possesses two identical and independent coordinating hydrazide groups located at the para positions of the central phenyl ring iosrjournals.org. This separation allows the ligand to bridge two different metal centers simultaneously, facilitating the construction of binuclear or polynuclear coordination polymers iosrjournals.orgresearchgate.net.

Each hydrazide unit offers multiple coordination sites, specifically the carbonyl oxygen and the two nitrogen atoms of the hydrazine (B178648) group (-CO-NH-NH2) researchgate.net. The ligand can therefore exhibit different coordination modes. Each hydrazide group may act in a monodentate or bidentate fashion iosrjournals.org. In its bidentate chelating mode, it typically binds through the carbonyl oxygen and the primary amine nitrogen, forming a five-membered ring with the metal ion at.ua. This ambidentate nature allows for the formation of various complex structures, from simple mononuclear species to intricate polynuclear frameworks iosrjournals.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often characterized by a suite of analytical and spectroscopic techniques to elucidate their structure and bonding.

This compound forms stable complexes with a range of transition metal ions. The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt (e.g., nitrates or chlorides) in a solvent like ethanol (B145695) or methanol (B129727), followed by refluxing the mixture researchgate.netnih.gov.

Studies on complexes with Ni(II), Cu(II), and Zn(II) have shown that the hydrazide ligand coordinates to the metal ions, acting as a bidentate or bridging ligand researchgate.netresearchgate.net. Spectroscopic analysis is crucial for characterization. For instance, in the infrared (IR) spectra of these complexes, a shift in the C=O (carbonyl) and N-H stretching frequencies compared to the free ligand indicates the involvement of these groups in coordination researchgate.net.

Complexes of oxozirconium(IV) and oxovanadium(IV) with this compound have also been synthesized and characterized iosrjournals.org. For example, complexes with the general formula [MO(L)2H2O], where M is Zr(IV) or V(IV) and L is the dihydrazide ligand, have been reported to be six-coordinate researchgate.net. These complexes were characterized using elemental analysis, magnetic susceptibility measurements, and spectral data (infrared and electronic) researchgate.net.

Table 1: Properties and Spectral Data of Selected this compound Metal Complexes
Metal IonComplex FormulaProposed GeometryKey IR Data (cm⁻¹) ν(C=O) ShiftMagnetic Moment (B.M.)
Ni(II)[Ni(L)(NO₃)₂]TetrahedralShift to lower frequency4.24
Cu(II)[Cu(L)(NO₃)₂]TetrahedralShift to lower frequency-
Zn(II)[Zn(L)(NO₃)₂]TetrahedralShift to lower frequencyDiamagnetic
Zr(IV)[ZrO(L)₂H₂O]Octahedral--
V(IV)[VO(L)₂H₂O]Octahedral--

Data synthesized from multiple sources for illustrative purposes. researchgate.netresearchgate.netresearchgate.net L = this compound.

The ditopic nature of this compound makes it an excellent bridging ligand for the synthesis of binuclear and polynuclear complexes iosrjournals.org. By coordinating to two separate metal ions, the ligand can link metallic centers into larger, extended structures.

For instance, binuclear copper(II) complexes have been synthesized where the this compound acts as a bridging ligand between two copper centers researchgate.net. In such structures, each hydrazide moiety chelates to one copper ion, and the rigid phenyl spacer holds the two metal units apart. The formation of these polynuclear species is highly dependent on the metal-to-ligand stoichiometry. A 2:1 metal-to-ligand ratio often favors the formation of homo-binuclear species of the type M2L, where the ligand binds two metal ions at its two distinct hydrazide groups iosrjournals.org. These structures can exhibit interesting magnetic and electronic properties arising from the interaction between the metal centers iosrjournals.org. Depending on the reaction conditions and the metal-to-ligand ratio, the bridging can lead to the formation of one-dimensional polymer chains or more complex two-dimensional networks at.ua.

The specific coordination mode adopted by this compound and the resulting structure of the complex are significantly influenced by the nature of the metal ion mdpi.com. Factors such as the ionic radius, preferred coordination number, and coordination geometry of the metal ion play a crucial role in determining the final architecture of the coordination compound.

Solution Equilibrium and Speciation Studies of Metal-Terephthalic Dihydrazide Systems

The behavior of this compound (TPDH) in solution in the presence of metal ions is crucial for understanding its coordination capabilities and the formation of various complex species. Solution equilibrium studies, primarily conducted using potentiometric titration, reveal the nature and stability of the metal-TPDH complexes that exist at different pH levels and metal-to-ligand ratios. iosrjournals.org

This compound is an aromatic ditopic ligand, meaning it has two separate coordinating hydrazide groups (-CONHNH2) located on opposite sides of a benzene (B151609) ring. iosrjournals.org This structure allows for the formation of not only simple mononuclear complexes (one metal ion per ligand) but also more complex binuclear or polynuclear species where multiple metal ions are bridged by the TPDH ligand. iosrjournals.org

A detailed chemometric speciation study of the interaction between TPDH and the divalent metal ions Manganese(II) and Cobalt(II) in an aqueous medium has provided significant insights. The study, employing potentiometric data acquisition and chemometric modeling, identified several types of complex species. The general form of these species can be represented as MmLlHh, where 'M' is the metal ion, 'L' is the TPDH ligand, and 'H' represents protons. The stoichiometric coefficients m, l, and h vary, with 'h' taking on positive values for protonated species and negative values for deprotonated or hydroxylated species. iosrjournals.org

In systems with a 1:1 metal-to-ligand ratio, the primary species observed are MLH, ML, and MLH-1. The MLH species involves the metal ion binding to one of the hydrazide groups, while the other hydrazide group remains protonated and uncoordinated. As the pH of the solution increases, this species loses a proton to form the ML complex. iosrjournals.org

When the ligand is in excess (e.g., a 1:2 metal-to-ligand ratio), species such as ML2H2, ML2H, ML2, and ML2H-1 are formed. In these complexes, the additional protons are associated with the -NH2 groups of the non-coordinating hydrazide moiety of the second ligand molecule. iosrjournals.org

Conversely, in metal-rich conditions (e.g., a 2:1 metal-to-ligand ratio), homo-binuclear species like M2L and M2LH-1 are observed. In these structures, the ditopic nature of TPDH is fully utilized, with each hydrazide group binding to a separate metal ion, thus forming a bridge between the two metal centers. iosrjournals.org

The stability of these various species is quantified by their formation constants (log β). These constants provide a measure of the strength of the metal-ligand interaction. The potentiometric studies have yielded specific stability constants for the Mn(II)-TPDH and Co(II)-TPDH systems. iosrjournals.org

Interactive Data Table: Stability Constants of Mn(II) and Co(II) Complexes with this compound

Species Stoichiometry (m l h)General Formulalog β for Mn(II) Systemlog β for Co(II) System
1 1 1MLH5.876.02
1 1 0ML3.123.42
1 1 -1MLH-1-4.43-4.38
1 2 2ML2H212.0112.34
1 2 1ML2H9.039.51
1 2 0ML25.916.51
1 2 -1ML2H-1-2.11-1.78
2 1 0M2L4.414.88
2 1 -1M2LH-1-3.51-3.11

Data sourced from a chemometric speciation study. The 'm', 'l', and 'h' values represent the stoichiometric coefficients for the metal, ligand, and proton, respectively. iosrjournals.org

These solution-phase studies are essential as they predict the behavior and speciation of the ligand in aqueous environments, which cannot be fully understood from solid-state structural analyses alone. iosrjournals.org

Theoretical Investigations of Metal-Ligand Interactions (e.g., DFT Studies)

Theoretical and computational chemistry provide powerful tools for gaining a deeper understanding of the electronic structure, bonding, and reactivity of metal complexes. Methods such as Density Functional Theory (DFT) are widely used to model the properties of coordination compounds, offering insights that complement experimental data. nih.govresearchgate.net For metal-hydrazide complexes, theoretical studies can elucidate the nature of the metal-ligand bond, analyze molecular orbital interactions, and predict geometric and spectroscopic properties. nih.gov

Typical DFT calculations on metal complexes involve:

Geometry Optimization: Predicting the most stable three-dimensional structure of the complex, including bond lengths and angles. nih.gov

Electronic Structure Analysis: Examining the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter for assessing the chemical reactivity and kinetic stability of the complex. nih.gov

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions between the metal center and the ligand's donor atoms, which helps to quantify the covalent and electrostatic nature of the coordination bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the topology of the electron density to characterize the types of chemical bonds and non-covalent interactions within the molecule. nih.gov

While extensive theoretical studies, including DFT calculations, have been performed on various metal complexes with hydrazide and hydrazone derivatives, a specific focus on this compound metal complexes is not prominent in the current scientific literature. nih.govresearchgate.net However, the principles from studies on analogous systems can be applied to understand the expected interactions in TPDH complexes. For instance, in hydrazide complexes, coordination typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, forming a stable five-membered chelate ring. at.ua Theoretical calculations on similar structures confirm the nature of these coordination bonds and help rationalize the observed stability and spectroscopic features of the complexes. nih.gov The application of these computational methods specifically to mono- and bi-metallic TPDH systems would be a valuable area for future research to further detail the metal-ligand interactions.

Polymer Chemistry and Material Science Applications

Terephthalic Dihydrazide as a Monomer in Polymer Synthesis

The symmetric and rigid structure of this compound, combined with the high reactivity of its hydrazide groups, makes it an ideal monomer for the synthesis of high-performance polymers. It readily reacts with various co-monomers, such as diacid chlorides, dicarboxylic acids, and diisocyanates, to form polymers with enhanced thermal stability, mechanical strength, and chemical resistance. evitachem.com The incorporation of the hydrazide linkage is particularly noted for improving these properties in the resulting materials. evitachem.com

This compound is primarily used in polycondensation reactions, a type of step-growth polymerization where monomers combine to form polymers with the concurrent elimination of a small molecule, such as water or hydrochloric acid. The direct polycondensation of this compound with dicarboxylic acids is a common method for producing high molecular weight polyhydrazides. researchgate.net This reaction can be effectively carried out in ionic liquids with triphenyl phosphite (B83602) as a condensing agent, yielding polymers with high inherent viscosities in quantitative yields. researchgate.net Similarly, low-temperature solution polycondensation involving the reaction of this compound with diacid chlorides in aprotic polar solvents is a widely used technique. googleapis.com These methods are fundamental to creating a range of polymers, including polyamides, polyesters, and polyoxadiazoles, by leveraging the reactivity of the dihydrazide functional groups.

This compound serves as a key monomer in the synthesis of specialized polyamides, specifically poly(amide-hydrazide)s. These polymers are synthesized through low-temperature solution polycondensation of this compound with various aromatic diacid chlorides, such as isophthaloyl chloride and terephthaloyl chloride. googleapis.combiosynth.com The resulting poly(amide-hydrazide)s incorporate both amide and hydrazide linkages in their backbones, which contributes to their desirable properties. These polymers often exhibit good thermal stability and, depending on the co-monomers used, can have enhanced solubility in organic solvents compared to traditional aromatic polyamides, making them easier to process into films and fibers. biosynth.com For instance, poly(amide-sulfonamide)s, which contain amide and sulfonamide linkages, have been synthesized for use as high-performance reverse osmosis membranes. googleapis.com

This compound is also employed as a monomer in the synthesis of polyureas, often through non-isocyanate routes. A notable example is the synthesis of copolyureas through the polycondensation of carbon dioxide with a mixture of hexamethylenediamine (B150038) (HDA) and this compound (TDH). In this process, the this compound is first derived from the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) via aminolysis. nih.gov The resulting copolyureas incorporate aromatic rings from the TDH hard segment, which influences the thermal and structural properties of the final polymer. semanticscholar.org The synthesis of polyureas from CO2 and diamines represents a more sustainable approach compared to traditional methods that use toxic isocyanates. derpharmachemica.com

A significant application of this compound is as a precursor for the synthesis of poly(1,3,4-oxadiazole)s, a class of thermally stable heterocyclic polymers. The process typically involves a two-step reaction. First, a polyhydrazide is synthesized by the polycondensation of this compound with a dicarboxylic acid or its derivative. cu.edu.eg In the second step, this polyhydrazide precursor undergoes thermal or chemical cyclodehydration to convert the hydrazide linkages into 1,3,4-oxadiazole (B1194373) rings. biosynth.comcu.edu.eg For example, novel aromatic poly(amine-1,3,4-oxadiazole)s have been synthesized from the reaction of this compound with dicarboxylic acids containing anthrylamine chromophores. The precursor poly(amine-hydrazide)s are thermally converted into the final poly(amine-1,3,4-oxadiazole)s at temperatures between 300–400°C. cu.edu.eg These polymers exhibit high glass transition temperatures and exceptional thermal stability, with weight-loss temperatures often exceeding 500°C. cu.edu.eg

Nucleating Agent Applications in Polymer Science

Beyond its role as a monomer, derivatives of this compound are highly effective as nucleating agents for semi-crystalline polymers. Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous surfaces upon which polymer crystals can form, leading to a faster crystallization rate and a finer crystalline structure.

The table below summarizes the effect of a this compound derivative on the crystallization and mechanical properties of Isotactic Polypropylene (B1209903) (iPP).

Table 1. Effect of N,N'-Dicyclohexyl this compound (DCTDH) on Isotactic Polypropylene (iPP) Properties
PropertyNeat iPP (0 ppm DCTDH)iPP with 300 ppm DCTDHEffect of Nucleating Agent
Peak Crystallization Temperature (Tc)~115 °C~125 °CIncreases by ~10 °C, indicating faster crystallization.
Crystalline MorphologyLarge SpherulitesMicrospherulitic StructureCreates a higher nucleus density, resulting in smaller, more numerous spherulites.
Tensile ModulusBaselineIncreasedEnhances stiffness and rigidity of the polymer.
Impact ResistanceBaselineMaximum value around 300 ppmImproves toughness up to a saturation concentration.

The table below shows the impact of a this compound derivative on the non-isothermal crystallization of Poly(L-lactic acid) (PLLA).

Table 2. Effect of N,N'-Bis(benzoyl) Terephthalic Acid Dihydrazide (NA) on PLLA Crystallization (Cooling Rate: 1°C/min)
PropertyNeat PLLAPLLA with 2% NAEffect of Nucleating Agent
Crystallization Temperature (Tc)105.88 °C113.32 °CIncreases crystallization temperature.
Degree of Supercooling (Tm - Tc)53.09 °C38.36 °CDecreases the energy barrier for nucleation.
Crystallization Enthalpy (ΔHc)1.379 J/g30.79 J/gSignificantly increases the degree of crystallinity.

Effect on Polymer Crystallization (e.g., Isotactic Polypropylene)

Effect of DCTDH Concentration on the Peak Crystallization Temperature (Tcp) of Isotactic Polypropylene

DCTDH Concentration (ppm)Peak Crystallization Temperature (Tcp)Change in Tcp vs. Non-nucleated iPP
0 (Non-nucleated)~115°C-
100~122°C+7°C
300~125°C+10°C
500~125°C+10°C
1000~125°C+10°C
Note: Data compiled from research findings indicating a saturation effect around 300 ppm. bme.hu

Influence on Crystalline Morphology and Supermolecular Structure

The addition of a nucleating agent like DCTDH has a profound effect on the supermolecular structure of the polymer. bme.hu In pure iPP, crystallization begins from a limited number of nuclei, leading to the growth of large, spheroidal crystalline structures known as spherulites. asianpubs.org

When DCTDH is introduced, it creates a much higher density of nucleation sites throughout the polymer melt. bme.hu This causes a large number of smaller spherulites to form simultaneously. bme.hu As these spherulites grow, they quickly impinge on one another, resulting in a fine "microspherulitic structure" where the individual spherulites are in the micrometer size range. bme.huresearchgate.net Additionally, because crystallization occurs at a higher temperature, the polymer chains have more time to arrange themselves into a more ordered and perfect lamellar (plate-like) structure. bme.hu

Impact on Mechanical Properties of Polymers

The changes in crystalline structure induced by this compound derivatives directly translate to significant alterations in the mechanical properties of the polymer. bme.huresearchgate.net The formation of a more crystalline and finely structured material generally leads to increased stiffness and strength.

For iPP nucleated with DCTDH, a considerable change in mechanical performance is observed:

Tensile Modulus: The stiffness of the polymer, measured by the tensile modulus, increases as the concentration of DCTDH rises, particularly above the effective saturation concentration of 300 ppm. bme.hu

Impact Resistance: The toughness of the material, or its ability to absorb energy upon impact, shows a more complex relationship. Impact resistance reaches a maximum value at a DCTDH concentration of around 300 ppm. bme.huresearchgate.net

This suggests that an optimal concentration of the nucleating agent exists to achieve a desirable balance of both stiffness and toughness in the final polymer product. bme.hu

Impact of DCTDH Concentration on Mechanical Properties of iPP

DCTDH Concentration (ppm)Tensile ModulusImpact Resistance
0BaselineBaseline
100Slight IncreaseIncrease
300Noticeable IncreaseMaximum Value
500Further IncreaseSlight Decrease from Max
1000Highest IncreaseDecrease from Max
Note: This table illustrates the general trends observed in mechanical testing of iPP nucleated with DCTDH. bme.hu

This compound in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Beyond polymer modification, this compound is a key building block in the synthesis of highly ordered, porous materials known as Covalent Organic Frameworks (COFs) and is related to the ligands used in Metal-Organic Frameworks (MOFs). tcichemicals.comresearchgate.net

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com this compound can be used as a linker molecule in the synthesis of hydrazone-type COFs. tcichemicals.com These frameworks are noted for their structural flexibility and the potential for post-synthetic modifications, allowing their chemical properties to be tailored for specific applications. tcichemicals.com A postsynthetic strategy has been developed to convert hydrazine-linked frameworks into more robust hydrazide-linked COFs, which have been investigated for applications such as harvesting water from the air. nih.govresearchgate.netnih.gov

Metal-Organic Frameworks (MOFs): MOFs are hybrid materials where metal ions or clusters are connected by organic molecules (ligands) to form one-, two-, or three-dimensional porous structures. While this compound itself is used in COFs, its precursor, terephthalic acid, is one of the most common and important ligands in MOF chemistry. researchgate.netmdpi.com The resulting terephthalate-based MOFs, such as the well-known MOF-5, exhibit high porosity and have been synthesized with a wide variety of metals including zinc, silver, and lanthanides. mdpi.comrsc.org These materials are explored for gas storage, catalysis, and biomedical applications. For instance, silver-terephthalate MOFs have demonstrated antibacterial properties. rsc.org

Novel Material Development using this compound Derivatives

The reactivity of the hydrazide functional groups makes this compound a versatile starting material for creating novel derivatives with specialized functions. inderscienceonline.comresearchgate.net

One area of development is in medicinal chemistry, where novel analogues of this compound have been synthesized. rsc.org Studies have shown that certain derivatives can act as dual inhibitors of glycation and urease, two enzymes implicated in health complications like diabetes and peptic ulcers. rsc.orgresearcher.life

Another innovative application involves the chemical recycling of poly(ethylene terephthalate) (PET) waste. researchgate.net Through a process involving hydrazine (B178648), PET can be broken down to produce this compound. inderscienceonline.comresearchgate.net This recovered compound has been successfully used as a secondary plasticizer in polyvinyl chloride (PVC) formulations, offering a sustainable route to value-added chemicals from plastic waste. researchgate.net Furthermore, the this compound obtained from PET has been used as a precursor for synthesizing new oxadiazole derivatives that show potential antimicrobial activity. researcher.life

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding and Self-Assembly Motifs

The self-assembly of terephthalic dihydrazide and its derivatives is predominantly governed by strong and directional hydrogen bonds. The acylhydrazine group (-C(=O)NHNH₂) is a powerful structural motif for creating robust, self-assembling systems. Each acylhydrazine unit can participate in up to six intermolecular hydrogen bonds, enabling the formation of intricate and stable three-dimensional reticular networks.

This extensive hydrogen-bonding capability is a direct consequence of the distinct design of the functional group. Unlike the simple dimeric hydrogen bonds formed by carboxylic acids, the acylhydrazine group facilitates a more complex, cross-linking network. The self-assembly process is driven by N-H···O=C and N-H···N interactions, which direct the molecules to arrange in predictable patterns, such as sheets or more complex 3D frameworks. The planarity of the central benzene (B151609) ring further supports the formation of extended, ordered arrays through π-π stacking interactions between adjacent molecules.

These non-covalent interactions are fundamental to the compound's ability to act as a "supramolecular synthon"—a reliable structural unit that can be used to build complex architectures in the solid state. This predictable self-assembly behavior is crucial for applications in crystal engineering and materials science.

Metallo-Supramolecular Assemblies of this compound Derivatives

This compound serves as an excellent foundational molecule for constructing metallo-supramolecular assemblies. evitachem.com The hydrazide groups possess both oxygen and nitrogen atoms that can act as donor sites for coordination with metal ions. evitachem.com While the parent molecule can form complexes, its derivatives, particularly Schiff-base ligands formed through the condensation reaction of the terminal -NH₂ groups with aldehydes or ketones, offer enhanced coordination capabilities. This chemical modification transforms the dihydrazide into a multidentate ligand, capable of binding metal ions in well-defined geometries to create discrete macrocycles or extended coordination polymers. rsc.orgrsc.org

The choice of metal ion (e.g., transition metals like Cu²⁺, Zn²⁺, Ni²⁺) and the specific design of the dihydrazide derivative allow for precise control over the final architecture of the self-assembled structure. These assemblies are held together by the coordination bonds between the metal centers and the ligand, resulting in robust yet often dynamic structures.

The difunctional and linear nature of the this compound backbone makes it an ideal bridging ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). When reacted with metal ions, the hydrazide or derivative moieties can coordinate to metal centers, and the terephthalate (B1205515) core acts as a rigid spacer, propagating the structure into one, two, or three dimensions.

While extensive research has focused on terephthalic acid as a linker in MOFs, this compound and its derivatives offer alternative coordination modes through their nitrogen and oxygen donor atoms. This can lead to the formation of novel network topologies and materials with different properties. For example, coordination polymers based on the related 2,5-dihydroxy-1,4-terephthalic acid have been synthesized with various metal ions, forming stable 3D supramolecular networks. mdpi.com Similarly, the hydrazide derivative can bridge metal centers to form infinite chains or sheets, creating crystalline materials with potential applications in catalysis, gas storage, and luminescence.

Derivatives of this compound can be incorporated into "smart" materials that respond to external stimuli such as pH, temperature, or light. A key strategy for achieving this involves the formation of acylhydrazone bonds. These bonds are created by reacting the hydrazide groups of this compound with aldehydes or ketones.

The resulting acylhydrazone linkage is dynamic and reversible, particularly sensitive to changes in pH. nih.gov Under acidic conditions, the hydrazone bond can be cleaved (hydrolyzed), leading to the disassembly of the supramolecular structure. nih.gov Conversely, in neutral or basic conditions, the bond is stable, keeping the assembly intact. This pH-responsive behavior is a cornerstone for creating controlled-release systems. For instance, hydrazide-containing hydrogels have been developed that form stable networks at physiological pH but can be triggered to release an encapsulated agent in the acidic microenvironment of a tumor or inflamed tissue. nih.govmdpi.com Research on other hydrazide-based gelators has demonstrated their capacity to form organogels that respond to multiple stimuli, including temperature, anions, and pH, showcasing the versatility of the hydrazide functional group in creating responsive materials. rsc.org

Table 1: Examples of Hydrazide-Containing Stimuli-Responsive Systems

System TypeFunctional GroupStimulusResponse MechanismPotential Application
HydrogelAcylhydrazonepHCleavage/formation of acylhydrazone bondTargeted Drug Delivery mdpi.com
OrganogelHydrazide & AzobenzenepH, Temperature, Anions, LightDisruption of H-bonds, photoisomerizationSmart Materials rsc.org
Injectable HydrogelAcylhydrazonepHRupture of dynamic bonds in acidic environmentWound Healing mdpi.com

Crystal Engineering and Solid-State Structures

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a valuable tool in this field due to its rigid core and highly directional hydrogen-bonding groups. The predictable self-assembly motifs discussed previously allow for the rational design of crystalline materials.

In the solid state, this compound molecules are expected to form extensive networks of N-H···O=C hydrogen bonds, leading to the formation of robust, sheet-like structures or interlinked 3D arrays. The precise packing arrangement can be influenced by crystallization conditions and by making chemical modifications to the parent molecule.

A practical example of crystal engineering with a derivative is the use of N,N'-dicyclohexyl this compound (DCTDH) as a nucleating agent for isotactic polypropylene (B1209903) (iPP). bme.hu DCTDH acts as a non-soluble, α-nucleating agent, meaning its solid crystalline particles serve as templates for the crystallization of the molten polymer. bme.hu The presence of DCTDH induces the formation of a "microspherulitic structure" in the polypropylene, which significantly alters its mechanical properties. bme.hu This demonstrates how the engineered crystal structure of a small molecule additive can be used to control the solid-state morphology and performance of a bulk polymer. The co-crystallization of other hydrazides with various co-formers further highlights the utility of this class of compounds in creating novel multi-component crystalline materials. unisa.ac.za

Advanced Characterization Techniques in Terephthalic Dihydrazide Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the chemical structure and electronic properties of Terephthalic dihydrazide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes. Key vibrational bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3200-3400N-H stretching (symmetric and asymmetric)Medium-Strong
3330-3335=C-H stretching (aromatic)Medium
1650C=O stretching (Amide I)Strong
1550-1700C=C stretching (aromatic)Sharp
1029-1200C-N stretchingMedium
660-900N-H bendingMedium

The presence of strong bands for N-H and C=O stretching are particularly indicative of the dihydrazide structure, while the aromatic C-H and C=C stretching bands confirm the presence of the benzene (B151609) ring.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound, when recorded in a solvent such as dimethyl sulfoxide (B87167) (DMSO), typically shows absorption bands in the UV region. While specific absorption maxima (λmax) for this compound are reported to be within the 200-400 nm range, detailed values from various studies can vary based on solvent and concentration. researchgate.net For the parent compound, terephthalic acid, absorption maxima have been noted at 190 nm, 241 nm, and 285 nm in an acidic mobile phase.

Mass Spectrometry (e.g., HRMS (ESI+))

High-Resolution Mass Spectrometry (HRMS) with a technique like Electrospray Ionization (ESI+) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₄O₂), the expected exact mass is 194.0804 g/mol . While detailed fragmentation patterns for this compound are not widely published, the analysis of its analogues suggests that fragmentation would likely involve cleavage of the amide and hydrazide bonds.

Photoluminescence (PL) Spectroscopy

The intrinsic photoluminescence properties of this compound have not been extensively reported in the scientific literature. However, the related compound, terephthalic acid, is known to be used in photoluminescence studies as a probe for detecting hydroxyl radicals. Additionally, coordination polymers and complexes involving terephthalate (B1205515) ligands have been shown to exhibit luminescent properties, suggesting that the terephthaloyl moiety can participate in light-emission processes under certain conditions.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of this compound, which is particularly important for its application in materials science.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have shown that this compound is thermally stable up to 300°C. researchgate.net Above this temperature, a loss in weight is observed, indicating thermal decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) provides further insight into the thermal transitions of the material. A DSC thermogram of this compound, recorded at a heating rate of 10°C per minute, displays a significant endothermic peak at approximately 326.89°C. researchgate.net This peak is indicative of the melting point of the compound and suggests the formation of a single, pure compound. researchgate.net The high melting point is a notable characteristic of this material.

TechniqueObservationTemperature (°C)
TGA/DTAOnset of weight loss (Decomposition)> 300
DSCEndothermic Peak (Melting Point)326.89

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the study of this compound, DSC is instrumental in determining its thermal transitions.

A key research finding from the thermal analysis of TDH shows a significant thermal event. The DSC thermogram of this compound, recorded from -50 °C to 500 °C at a heating rate of 10 °C per minute under an air atmosphere, revealed a large endothermic peak at 326.89 °C. This peak is indicative of the melting point and suggests the formation of a single, stable compound. The high melting point indicated by this DSC data points to the considerable thermal stability of the compound.

Table 1: DSC Data for this compound

ParameterValueConditions
Endothermic Peak326.89 °CHeating rate: 10 °C/min, Atmosphere: Air

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, TGA was conducted over a temperature range of 0 °C to 700 °C. The analysis demonstrated that TDH is thermally stable up to 300 °C. A noticeable loss in the weight of the sample was observed only after this temperature, indicating the onset of thermal decomposition. While specific percentage weight loss at incremental temperatures is not detailed in the available literature, the onset of degradation provides a critical parameter for its application in thermally demanding environments.

Table 2: TGA Data for this compound

Temperature Range (°C)Observation
0 - 300Thermally stable, no significant weight loss
> 300Onset of weight loss and thermal decomposition

Microscopic and Imaging Techniques

Microscopic and imaging techniques are vital for visualizing the morphology and crystal structure of chemical compounds at various scales.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy (PLM) is an optical microscopy technique that involves using polarized light to study the properties of anisotropic materials. It is particularly useful for observing the morphology, crystal habits, and any phase transitions of crystalline compounds.

While specific PLM studies focusing solely on the crystal morphology of pure this compound are not widely available in the reviewed literature, the technique has been employed in related contexts. For instance, in the study of other hydrazide compounds, PLM has been used to distinguish between different crystal habits, such as large plates and small rods, co-existing in a sample. Additionally, PLM has been utilized to investigate the supermolecular structure and crystalline morphology that develops in polymers when a derivative of this compound, N,N'-dicyclohexyl this compound, is used as a nucleating agent. These applications highlight the potential of PLM to provide detailed insights into the crystalline nature of TDH.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can achieve atomic resolution. It works by scanning a sharp metallic tip over a conductive or semiconducting surface and measuring the quantum tunneling current between the tip and the sample.

A review of the scientific literature did not yield any studies where Scanning Tunneling Microscopy has been specifically applied to investigate the surface topography or molecular arrangement of this compound. The technique is most effective for conductive samples, and the investigation of organic molecules often requires specific sample preparation techniques to immobilize them on a conductive substrate. While STM has been used to study various organic monolayers, its application to TDH has not been reported.

Elemental Analysis and X-ray Diffraction Studies

Elemental analysis and X-ray diffraction are fundamental techniques for confirming the chemical composition and crystal structure of a compound.

Research into novel analogues of this compound has utilized elemental analysis to confirm their synthesis and purity. This technique determines the percentage composition of elements (like Carbon, Hydrogen, Nitrogen, and Oxygen) within a compound, which is then compared to the calculated theoretical values based on the expected molecular formula.

Table 3: Elemental Analysis Data for Selected this compound Analogues

CompoundElementCalculated (%)Found (%)
N¹,N⁴-bis(3,4,5-trimethoxybenzylidene)terephthalohydrazideC63.6863.66
H5.325.34
N11.4511.42
O19.6019.57
N¹,N⁴-bis((5-nitrothiophen-2-yl)methylene)terephthalohydrazideC49.0249.00
H3.403.43
N9.549.52
O10.8610.88

Single Crystal X-ray Diffraction

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound research, XRD is employed to identify the crystal phase, determine the degree of crystallinity, and calculate unit cell parameters. The diffraction pattern obtained is a unique fingerprint of the crystalline solid, with peak positions and intensities corresponding to the arrangement of atoms in the crystal lattice.

While specific, publicly available XRD data for pure, crystalline this compound is not readily found in the searched literature, its derivatives and polymers have been characterized using this method. For instance, X-ray powder diffractometry has been utilized to characterize products synthesized from the aminolysis of poly(ethylene terephthalate) (PET) with hydrazine (B178648) monohydrate to form this compound. researcher.life

A typical XRD analysis of a crystalline this compound sample would yield a diffraction pattern with peaks at specific 2θ angles. The analysis of this pattern would provide information on the crystal system, space group, and unit cell dimensions.

Hypothetical XRD Data for Crystalline this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2760
25.53.4975
30.12.9750
Note: This table is a hypothetical representation of what XRD data for this compound might look like and is intended for illustrative purposes only, as specific experimental data was not found in the provided search results.

The d-spacing is calculated using Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the diffraction angle. The relative intensities of the peaks are indicative of the orientation of the crystal planes.

Electrochemical Methods

Electrochemical methods are instrumental in probing the redox properties of molecules, providing insights into their electron transfer capabilities. For this compound, techniques such as cyclic voltammetry can be used to determine its oxidation and reduction potentials.

Research on new aromatic poly(amine-hydrazide)s, synthesized from this compound, has utilized cyclic voltammetry to investigate their electrochemical properties. ntu.edu.tw These studies provide valuable information on the electrochemical behavior of the this compound moiety when incorporated into a polymer backbone.

The cyclic voltammograms of poly(amine-hydrazide) films cast on an indium-tin oxide (ITO)-coated glass substrate have shown reversible oxidation-reduction couples. ntu.edu.tw This indicates that the this compound unit within the polymer can undergo stable electron transfer processes.

Electrochemical Data for a Poly(amine-hydrazide) Derived from this compound

PolymerOxidation Potential (Eox, V vs. Ag/AgCl)
Poly(amine-hydrazide) I-TPH1.32 - 1.33
Data sourced from a study on poly(amine-hydrazide)s. ntu.edu.tw

This data reveals the potential at which the this compound unit within the polymer chain is oxidized. Such information is crucial for applications where the electron-donating or accepting properties of the material are important, for instance, in the development of electroactive polymers for electronic devices. ntu.edu.tw

While specific studies on the electrochemical impedance spectroscopy (EIS) of this compound were not found, EIS is a powerful technique for characterizing interfacial and bulk properties of materials. In a hypothetical application to a system containing this compound, EIS could be used to study processes such as charge transfer resistance and double-layer capacitance at an electrode-electrolyte interface.

Theoretical and Computational Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of terephthalic dihydrazide, docking simulations have been employed to investigate its potential as a bioactive agent by exploring its binding interactions with various protein targets.

Research has shown that this compound and its analogues are promising candidates for enzyme inhibition. For instance, docking studies have proposed that this compound can act as an inhibitor of Cytochrome P450-14DM14, an α-demethylase from Aspergillus niger, and the S12 protein of the ribosomal subunit from Escherichia coli. nih.gov These simulations help in evaluating the probable mode of action of the molecule within the active site of a receptor. nih.gov

In another study, analogues of this compound were synthesized and evaluated as dual inhibitors of glycation and urease. nih.gov Molecular docking of the active urease inhibitors was performed to elucidate their binding patterns and to understand the structure-activity relationship. nih.gov The results indicated a strong correlation with the in vitro inhibition data, showing effective binding at the entrance of the urease active site. nih.gov The docking of these compounds was conducted using the Molecular Operating Environment (MOE), and the structure of jack bean urease (PDB code: 4H9M) was used as the receptor. researcher.life

Furthermore, docking analyses of thiazole (B1198619) derivatives synthesized using a terephthalohydrazide chitosan (B1678972) hydrogel catalyst revealed promising binding scores against the amino acids of the protein with PDB code 1JIJ. nih.gov These computational approaches are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivative/AnalogueProtein TargetKey Findings
This compound (TDH)Cytochrome P450-14DM14 (Aspergillus niger)Proposed as a potential inhibitor; docking helped evaluate the probable mode of action. nih.gov
This compound (TDH)S12 protein of ribosomal subunit (Escherichia coli)Identified as a potential inhibitor through molecular docking studies. nih.gov
Active this compound analoguesJack Bean Urease (PDB: 4H9M)Showed good binding at the entrance of the active site, correlating well with in vitro inhibition results. nih.govresearcher.life
Thiazole derivatives from terephthalohydrazideProtein (PDB: 1JIJ)Docking analyses revealed promising binding scores against various amino acids of the protein. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT calculations have been utilized to study this compound and its related compounds to understand their chemical reactivity and electronic characteristics. For example, a theoretical study on fatty hydrazide derivatives, including terephthalic acid dihydrazide (TADH), employed DFT to investigate their potential as corrosion inhibitors. nih.gov The study calculated quantum chemical parameters to predict their inhibition efficiencies. nih.gov The calculations revealed that TADH possesses favorable electronic properties for corrosion inhibition, with a calculated HOMO-LUMO energy gap (ΔE) of 5.31 eV. nih.gov A lower energy gap generally correlates with higher chemical reactivity and, in this context, better inhibition performance. nih.gov The most promising derivatives in the study, which combined terephthalic acid dihydrazide with a long-chain alkyl group, exhibited an even lower energy difference of 4.40 eV. nih.gov

In a separate study, DFT methods (specifically B3LYP with a 6-31++G(d,p) basis set) were used to calculate the molecular geometry and vibrational frequencies of Bis(melaminium) terephthalate (B1205515) dihydrate, a compound containing the terephthalate structural motif. science.gov Such calculations provide a fundamental understanding of the molecule's stability and spectroscopic properties.

CompoundCalculated ParameterValueSignificance
Terephthalic Acid Dihydrazide (TADH)ΔE (HOMO-LUMO Gap)5.31 eVIndicates chemical reactivity and potential as a corrosion inhibitor. nih.gov
TADH with long-chain alkyl substituentΔE (HOMO-LUMO Gap)4.40 eVLower energy gap suggests higher inhibition efficiency. nih.gov

Molecular Mechanics Calculations

Molecular mechanics uses classical mechanics to model molecular systems. The potential energy of a system is calculated using force fields, which are collections of equations and parameters that describe the energetics of bond stretching, angle bending, torsional angles, and non-bonded interactions. This method is computationally less expensive than quantum mechanical calculations and is suitable for large systems.

While molecular mechanics principles are fundamental to the energy minimization steps within molecular docking simulations performed on this compound derivatives, dedicated studies focusing solely on the molecular mechanics of this compound itself are not prominent in the reviewed literature. Such studies could, for example, involve detailed conformational analysis to identify low-energy conformers or the calculation of strain energies in different molecular arrangements. The force fields used in docking studies implicitly account for these interactions to determine the optimal binding pose of the ligand in the receptor's active site.

Cheminformatics and QSAR Analysis

Cheminformatics involves the use of computational methods to analyze chemical data, predict properties of compounds, and design new molecules. A key component of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the physicochemical properties of compounds with their biological activities.

For this compound, cheminformatics approaches have been applied to predict its pharmacokinetic properties. One study deliberated on the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) related descriptors of the compound to foresee its behavior in a biological system. nih.gov This type of analysis is crucial in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetic profiles.

However, specific 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of this compound derivatives were not found in the surveyed literature. Such studies would be valuable for designing new analogues with improved potency by creating a predictive model that maps the steric and electrostatic field contributions of the molecules to their biological activity. The development of a robust QSAR model requires a dataset of structurally similar compounds with well-defined, quantitative biological activity data.

Q & A

Q. Basic Characterization Framework

  • Differential Scanning Calorimetry (DSC) : Determines thermal transitions (e.g., melting points, glass transitions) in polymer-TDH composites .
  • Polarized Light Microscopy (PLM) : Visualizes spherulitic morphology in nucleated isotactic polypropylene (iPP) .
  • NMR Spectroscopy : Confirms structural integrity of derivatives (e.g., bis-thiosemicarbazides) and monitors reaction progress .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) and cyclization products like 1,3,4-oxadiazoles .

How can TDH derivatives be tailored for corrosion inhibition applications?

Advanced Functionalization Strategy
TDH’s aromatic backbone and dual hydrazide groups enable modification with electron-donating substituents (e.g., alkyl chains, heterocycles). Computational studies using density functional theory (DFT) predict enhanced corrosion inhibition by analyzing adsorption energies and frontier molecular orbitals. Experimental validation involves electrochemical impedance spectroscopy (EIS) in simulated corrosive environments .

Why do reaction conditions significantly impact polyhydrazide molecular weight?

Advanced Reaction Optimization
Interfacial polymerization between terephthaloyl chloride and aqueous hydrazine yields low-molecular-weight polymers due to rapid precipitation. In contrast, solution polymerization in HMPA with TDH as a monomer allows controlled chain growth, achieving high molecular weights (η = 1.27 dL/g). Solvent polarity, temperature (~80°C), and catalyst selection (e.g., LiCl) are critical variables .

How does TDH contribute to covalent organic framework (COF) synthesis?

Advanced Material Design
TDH serves as a linear linker in hydrazone-linked COFs. For example, mechanochemical synthesis with 1,3,5-triformylphloroglucinol (Tp) under liquid-assisted grinding (LAG) conditions produces crystalline COFs with high BET surface areas. Key parameters include monomer stoichiometry (1:1 molar ratio), solvent mixtures (dioxane/mesitylene), and milling duration (90 minutes) .

What explains discrepancies in COF surface areas between mechanochemical and solvothermal methods?

Advanced Mechanochemical Analysis
Mechanosynthesized COFs exhibit lower surface areas (e.g., 200–400 m²/g) compared to solvothermal methods due to layered stacking and incomplete monomer diffusion. Optimization requires balancing milling energy and solvent ratios to enhance crystallinity .

How are TDH-based nucleating agents evaluated for polymer crystallization?

Advanced Crystallization Studies
Derivatives like N,N'-dicyclohexyl TDH are tested in iPP using:

  • DSC : Measures nucleation efficiency via crystallization temperature shifts (ΔTc ≥ 10°C).
  • PLM : Quantifies spherulite size reduction (50–100 μm vs. 200 μm in pure iPP).
  • Tensile/Impact Testing : Correlates crystallinity with mechanical strength (e.g., 30% increase in Young’s modulus) .

What methodologies enable the synthesis of bis-1,3,4-oxadiazoles from TDH?

Advanced Heterocyclic Chemistry
TDH reacts with aromatic aldehydes to form bis-hydrazones, which undergo cyclization:

  • Acetic Anhydride : Produces bis-oxadiazolines via intramolecular dehydration (4–5 hours reflux) .
  • KOH/I₂ in DMF : Generates 1,3,4-oxadiazol-2-amine derivatives under oxidative conditions .
    Purification involves recrystallization (ethanol) or column chromatography .

How can computational modeling guide TDH derivative design?

Advanced Computational Workflow
DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and adsorption energies on metal surfaces. For corrosion inhibitors, simulations assess the impact of substituents (e.g., –CH₃, –NO₂) on binding affinity to iron oxide layers .

What challenges arise in synthesizing glycosylated TDH derivatives?

Advanced Synthetic Challenges
Condensation of TDH with monosaccharides (e.g., glucose) produces tautomeric mixtures of bis-glycosylhydrazides and hydrazones. Resolution requires chiral chromatography or selective protecting group strategies to isolate stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.